molecular formula C20H23N3O2 B5570331 N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

Cat. No.: B5570331
M. Wt: 337.4 g/mol
InChI Key: IYPGAUGDIBJNJB-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Properties

Research has demonstrated the synthesis of compounds related to N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide, highlighting their antitumor and antimicrobial effects. For instance, the facile synthesis of indole-pyrimidine hybrids has shown significant in vitro anticancer activity against various cancer cells, including HeLa, HepG2, and MCF-7, with some molecules exhibiting more than 70% growth inhibition. The nature of the substituent group significantly affected the anti-proliferative activity, underscoring the compound's potential in cancer therapy research (Gokhale et al., 2017). Similarly, new 1-[(tetrazol-5-yl)methyl] indole derivatives and their acyclic nucleoside analogs were synthesized, showing potent antibacterial and antifungal activities against several strains, further indicating the compound's versatility in antimicrobial applications (El-Sayed et al., 2011).

Drug Development and Synthesis Techniques

The compound's structure is indicative of its utility in developing innovative drug synthesis techniques. A study on the synthesis of antitumor imidazotetrazines explored novel broad-spectrum antitumor agents, demonstrating the potential of structurally similar compounds in prodrug modifications and the development of new antitumor drugs (Stevens et al., 1984). Another study focused on the synthesis and structure-activity relationships of 5-HT4 receptor antagonists, highlighting the therapeutic potential of related indole derivatives in treating disorders associated with the 5-HT4 receptor (Schaus et al., 1998).

Antiallergic Applications

The synthesis and evaluation of novel indolecarboxamidotetrazoles as potential antiallergy agents underscore the compound's relevance in developing treatments for allergic reactions. These compounds, particularly those with specific substitutions on the indole core, have shown potent inhibition of histamine release, presenting a promising avenue for antiallergy medication development (Unangst et al., 1989).

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-11-7-12(2)18-16(8-11)13(3)19(21-18)20(24)23(4)10-15-9-17(25-22-15)14-5-6-14/h7-9,14,21H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPGAUGDIBJNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=NOC(=C3)C4CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.